molecular formula C25H36O9 B13833316 5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate

5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate

Cat. No.: B13833316
M. Wt: 480.5 g/mol
InChI Key: QTXWOOLAHRQMGZ-SGEMAHFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate is a steroidal compound that belongs to the class of androgens and derivatives. This compound is known for its significant biological activities and is often studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate typically involves the reduction of dehydroepiandrosterone (DHEA) followed by glucuronidation. The reduction step can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The glucuronidation step involves the use of glucuronic acid derivatives in the presence of catalysts like uridine diphosphate-glucuronosyltransferase (UGT) enzymes.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, including the use of genetically engineered microorganisms that express the necessary enzymes for the reduction and glucuronidation steps. These methods are often preferred for their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the steroid backbone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted steroid derivatives.

Scientific Research Applications

5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various steroidal compounds.

    Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects in conditions like diabetes and neurological disorders.

    Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate involves its interaction with specific molecular targets such as androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved include the regulation of glucose metabolism and neuronal activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate is unique due to its specific glucuronidation, which enhances its solubility and bioavailability. This modification allows for more efficient interaction with molecular targets and improved therapeutic potential.

Properties

Molecular Formula

C25H36O9

Molecular Weight

480.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,5R,8S,9S,10S,13S,14S)-10,13-dimethyl-11,17-dioxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H36O9/c1-24-8-7-12(33-23-20(30)18(28)19(29)21(34-23)22(31)32)9-11(24)3-4-13-14-5-6-16(27)25(14,2)10-15(26)17(13)24/h11-14,17-21,23,28-30H,3-10H2,1-2H3,(H,31,32)/t11-,12+,13+,14+,17-,18+,19+,20-,21+,23-,24+,25+/m1/s1

InChI Key

QTXWOOLAHRQMGZ-SGEMAHFXSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

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